(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid
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Overview
Description
(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a chemical compound that features a unique structure combining a pyridine ring and a benzimidazole ring linked through an acetic acid moiety
Mechanism of Action
Target of Action
The compound, also known as 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetic acid, primarily targets γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system. They are responsible for reducing neuronal excitability and thus have a calming effect on the nervous system .
Mode of Action
This compound interacts with its targets, the GABA receptors, by blocking them . This blocking action inhibits the neurotransmission of signals that cause excitability in the nervous system. As a result, the compound has a tranquilizing effect .
Biochemical Pathways
The compound affects the GABAergic pathway, which is the primary inhibitory neurotransmitter pathway in the mammalian central nervous system. By blocking the GABA receptors, the compound inhibits the release of GABA neurotransmitters, thereby reducing neuronal excitability .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include reduced neuronal excitability and a calming effect on the nervous system . This can result in effects such as reduced anxiety, sedation, and muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.
2-(2-Pyridin-2-yl-benzoimidazol-1-yl)-ethanol: Features an ethanol group instead of acetic acid.
Uniqueness
(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is unique due to its specific combination of pyridine and benzimidazole rings linked through an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(19)9-17-12-7-2-1-5-10(12)16-14(17)11-6-3-4-8-15-11/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOOVBGIRDZHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100726-39-4 |
Source
|
Record name | (2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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